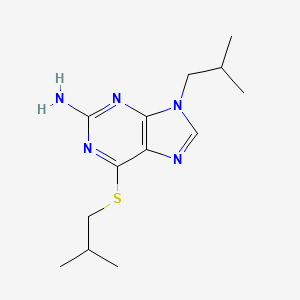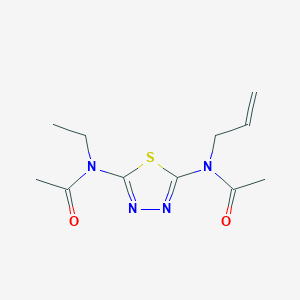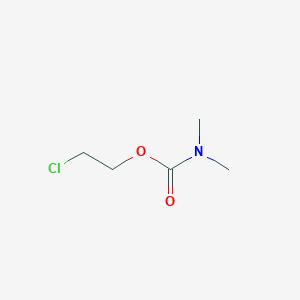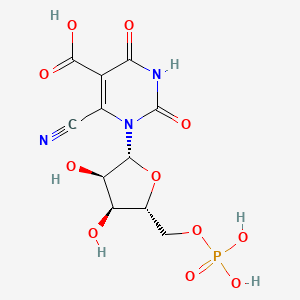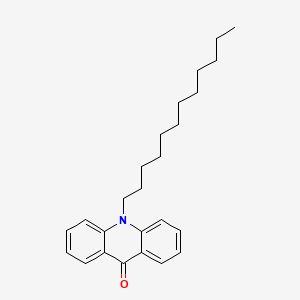
10-Dodecyl-10H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Dodecylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The dodecyl group attached to the acridine core enhances its lipophilicity, potentially affecting its biological activity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecylacridin-9(10H)-one typically involves the condensation of acridine derivatives with dodecyl halides under basic conditions. A common method includes:
Starting Materials: Acridine, dodecyl bromide, and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
10-Dodecylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituent used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an antimalarial, anticancer, or antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 10-Dodecylacridin-9(10H)-one depends on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription processes.
Antimalarial: It could inhibit heme polymerization in the malaria parasite, leading to toxic heme accumulation.
Antimicrobial: It might disrupt microbial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its antiseptic properties.
Acridine Orange: A dye used in cell biology for staining nucleic acids.
Uniqueness
10-Dodecylacridin-9(10H)-one’s uniqueness lies in its dodecyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic properties compared to other acridine derivatives.
特性
CAS番号 |
73302-59-7 |
|---|---|
分子式 |
C25H33NO |
分子量 |
363.5 g/mol |
IUPAC名 |
10-dodecylacridin-9-one |
InChI |
InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-15-20-26-23-18-13-11-16-21(23)25(27)22-17-12-14-19-24(22)26/h11-14,16-19H,2-10,15,20H2,1H3 |
InChIキー |
ZRFOLCLWSDIYTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
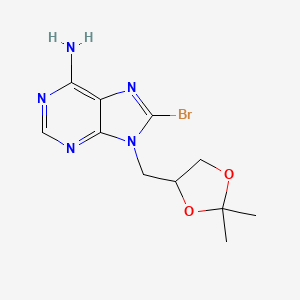
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
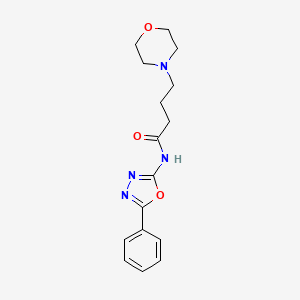
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
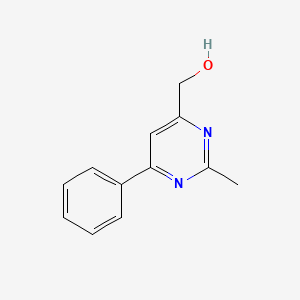
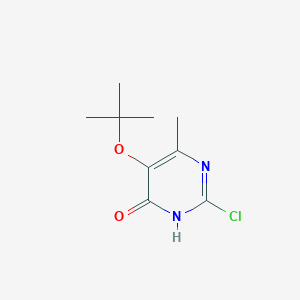
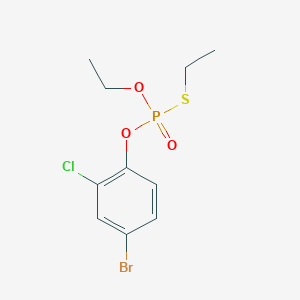
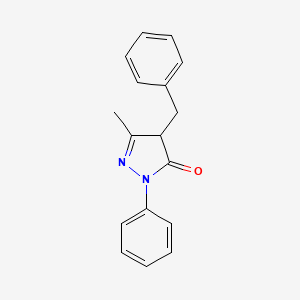
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
